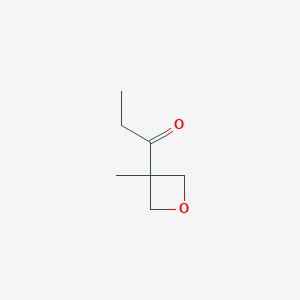

1-(3-Methyloxetan-3-yl)propan-1-one

Description

1-(3-Methyloxetan-3-yl)propan-1-one is a ketone-containing compound featuring a 3-methyloxetane ring system. The oxetane ring, a four-membered cyclic ether, introduces significant steric and electronic effects due to its inherent ring strain. The compound’s molecular formula is C₇H₁₀O₂, with a molecular weight of 138.16 g/mol.

The oxetane moiety is increasingly valued in medicinal and materials chemistry for its ability to modulate solubility, metabolic stability, and bioavailability. The ketone group at the propan-1-one position offers a reactive site for further functionalization, such as nucleophilic additions or reductions.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-(3-methyloxetan-3-yl)propan-1-one |

InChI |

InChI=1S/C7H12O2/c1-3-6(8)7(2)4-9-5-7/h3-5H2,1-2H3 |

InChI Key |

YEKIPXROTNKYJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(COC1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Methyloxetan-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyloxetan-3-ol with a suitable acylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow processes and optimization of reaction parameters to scale up the synthesis efficiently.

Chemical Reactions Analysis

1-(3-Methyloxetan-3-yl)propan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring or the ketone group can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methyloxetan-3-yl)propan-1-one has various applications in scientific research, including:

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones and oxetanes.

Medicine: Research into potential pharmaceutical applications, such as drug development and the study of biological activity, is ongoing.

Mechanism of Action

The mechanism of action of 1-(3-Methyloxetan-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the oxetane ring can participate in ring-opening reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs of 1-(3-Methyloxetan-3-yl)propan-1-one, highlighting differences in functional groups and substituents:

Key Observations:

- Oxetane vs. Aromatic Rings : The oxetane in the target compound introduces strain and polarity, contrasting with the planar aromatic rings in 1-(3-methoxyphenyl)propan-1-one or naphthyl derivatives . This affects solubility (oxetanes are more polar) and metabolic stability.

- Ring Systems : Cyclopropane derivatives exhibit higher ring strain than oxetanes, leading to distinct reactivity in ring-opening reactions.

Physicochemical and Reactivity Profiles

- Solubility: The oxetane ring improves aqueous solubility compared to purely aromatic analogs like 1-(3-methoxyphenyl)propan-1-one. However, dihydroxy-substituted derivatives (e.g., ) exhibit even higher polarity due to phenolic hydroxyl groups.

- Stability : Oxetanes are more stable than cyclopropanes but less stable than six-membered ethers. The methyl group on the oxetane in the target compound may reduce hydrolytic susceptibility compared to unsubstituted oxetanes.

- Reactivity: The ketone in 1-(3-Methyloxetan-3-yl)propan-1-one is less electrophilic than in electron-deficient aromatic analogs (e.g., nitro-substituted propanones), but more reactive than in sterically hindered environments (e.g., naphthyl derivatives ).

Biological Activity

1-(3-Methyloxetan-3-yl)propan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

1-(3-Methyloxetan-3-yl)propan-1-one features an oxetane ring, which contributes to its reactivity and biological interactions. The strain in the oxetane ring allows for various chemical transformations, making it a versatile compound in organic synthesis and biological applications.

The biological activity of 1-(3-Methyloxetan-3-yl)propan-1-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular signaling pathways and enzyme activities, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

Table 1: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, inhibiting their function. |

| Receptor Modulation | Alters receptor activity, affecting downstream signaling pathways. |

| Reactive Intermediates | Forms reactive species that can participate in further biochemical reactions. |

Biological Activity

Research indicates that 1-(3-Methyloxetan-3-yl)propan-1-one exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results, indicating its potential as an antibacterial agent.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the expression of pro-inflammatory cytokines in stimulated immune cells.

3. Cytotoxicity Studies

Cytotoxicity assays reveal that while certain concentrations of 1-(3-Methyloxetan-3-yl)propan-1-one can inhibit cell proliferation in cancer cell lines, lower concentrations may not exhibit significant cytotoxic effects, suggesting a dose-dependent relationship.

Table 2: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Cytotoxicity | Inhibitory effects on cancer cells |

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(3-Methyloxetan-3-yl)propan-1-one:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various concentrations of the compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at higher concentrations (≥100 μg/mL), suggesting potential application in treating infections caused by resistant strains.

Case Study 2: Inflammation Modulation

In another study focused on osteoarthritis models, treatment with 1-(3-Methyloxetan-3-yl)propan-1-one led to decreased levels of matrix metalloproteinases (MMPs), which are critical in cartilage degradation. This finding supports its potential use in managing inflammatory joint diseases.

Comparative Studies

Comparative analyses with similar compounds have underscored the unique properties of 1-(3-Methyloxetan-3-yl)propan-1-one:

Table 3: Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-[4-(3-methyloxetan-3-yl)phenyl]propan-1-ol | Antimicrobial, anti-inflammatory | Contains phenyl group enhancing bioactivity |

| 2-Methyloxetanyl derivatives | Moderate cytotoxicity | Less potent than 1-(3-Methyloxetan...) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.